6-bromo-N-(1H-indol-4-yl)-1-benzothiophene-2-carboxamide is a complex organic compound notable for its potential biological activity and utility in medicinal chemistry. It is classified as an indole derivative, which is a significant structural motif in many natural products and pharmaceuticals. The compound has garnered attention for its role as a potent allosteric inhibitor of human deoxyhypusine synthase, an enzyme involved in the activation of the eukaryotic translation initiation factor 5A, which is crucial for cellular proliferation and survival.
This compound can be synthesized through various organic chemistry methods, primarily involving bromination and cyclization reactions. It belongs to the class of benzothiophene derivatives, which are known for their diverse biological activities, including anticancer and antimicrobial properties. The presence of both the indole and benzothiophene moieties contributes to its unique pharmacological profile.
The synthesis of 6-bromo-N-(1H-indol-4-yl)-1-benzothiophene-2-carboxamide typically involves several key steps:
The synthesis typically requires specific conditions such as temperature control, solvent choice (commonly dimethylformamide or dichloromethane), and careful monitoring of reaction times to optimize yield and purity.
The molecular formula of 6-bromo-N-(1H-indol-4-yl)-1-benzothiophene-2-carboxamide is with a molecular weight of approximately 371.30 g/mol. Its structure features:
The combination of these elements results in a complex three-dimensional structure that can interact with various biological targets.
6-bromo-N-(1H-indol-4-yl)-1-benzothiophene-2-carboxamide can undergo several chemical transformations:
For oxidation, potassium permanganate in acidic or basic media is commonly employed. Reduction typically uses lithium aluminum hydride in anhydrous ether, while substitution may utilize sodium methoxide in methanol.
The mechanism by which 6-bromo-N-(1H-indol-4-yl)-1-benzothiophene-2-carboxamide exerts its biological effects involves binding to specific molecular targets within cells, particularly enzymes involved in protein synthesis. It acts as an allosteric inhibitor, inducing conformational changes in deoxyhypusine synthase that disrupt its normal function, thereby inhibiting cellular proliferation in tumor cells . This interaction is characterized by hydrogen bonding and other non-covalent interactions with key amino acids in the enzyme's active site.
The compound is typically a solid at room temperature, with solubility varying based on solvent choice. Its melting point and boiling point are critical parameters for practical applications but are not universally reported in available literature.
The chemical stability of 6-bromo-N-(1H-indol-4-yl)-1-benzothiophene-2-carboxamide is influenced by environmental factors such as pH and temperature. Its reactivity profile indicates susceptibility to oxidation and substitution reactions, making it versatile for further chemical modifications.
6-bromo-N-(1H-indol-4-yl)-1-benzothiophene-2-carboxamide has significant applications in scientific research, particularly in medicinal chemistry as a lead compound for developing new therapeutic agents targeting deoxyhypusine synthase. Its potential as an anticancer agent makes it a subject of interest for further biological screening and drug development efforts . Additionally, its unique structural features allow it to serve as a building block for synthesizing other bioactive molecules.
6-Bromo-N-(1H-indol-4-yl)-1-benzothiophene-2-carboxamide represents a structurally complex synthetic compound that integrates privileged pharmacological scaffolds into a single chemical entity. With the molecular formula C₁₇H₁₁BrN₂OS and a molecular weight of 371.25 g/mol, this compound exemplifies strategic molecular design in modern drug discovery [1] . Its chemical architecture combines three biologically significant motifs: a brominated benzothiophene core, an indole system, and a carboxamide linker—each contributing distinct physicochemical and target interaction properties. The compound has emerged as a critical tool molecule in oncology research due to its potent and selective inhibition of key enzymatic processes involved in cellular proliferation, particularly through its allosteric modulation of deoxyhypusine synthase [3] [5]. Its discovery reflects ongoing efforts to develop targeted therapies that exploit specific structural vulnerabilities in pathological cellular processes while minimizing off-target effects through novel inhibition mechanisms.
The compound incorporates three principal structural elements that collectively define its pharmacophore profile. The benzothiophene core provides a planar, electron-rich heteroaromatic system that facilitates hydrophobic interactions with protein binding pockets and enhances metabolic stability compared to phenyl analogues. Introduction of a bromine atom at the 6-position creates a site for potential nucleophilic substitution, enabling further chemical derivatization, while simultaneously influencing electronic distribution and steric bulk. The indole moiety, connected via a carboxamide linker, contributes hydrogen-bonding capabilities through its nitrogen atom while maintaining the aromatic character essential for π-stacking interactions with biological targets [1] [6]. The carboxamide linker itself serves as a critical hydrogen-bond donor/acceptor bridge that stabilizes target binding conformations.
Table 1: Key Structural Motifs in 6-Bromo-N-(1H-indol-4-yl)-1-benzothiophene-2-carboxamide and Their Pharmacological Contributions
Structural Element | Pharmacological Role | Molecular Properties |
---|---|---|
6-Bromobenzothiophene | Hydrophobic domain for target binding; Halogen bond donor | Enhanced lipophilicity (XLogP3: 4.9); Electrophilic site |
Carboxamide linker | Hydrogen-bond network formation; Molecular orientation | Conformational restraint; Dipole moment enhancement |
Indole system | Hydrogen-bond donation/acceptance; π-π stacking interactions | Planar aromaticity; pKa modulation |
This strategic fusion creates a multi-functional pharmacophore capable of engaging biological targets through diverse binding mechanisms. The bromine atom significantly increases lipophilicity (measured as XLogP3 4.9), enhancing membrane permeability while balancing aqueous solubility through the polar carboxamide group . The overall molecular topology allows optimal three-dimensional positioning of functional groups for interaction with allosteric binding sites that are evolutionarily less conserved than catalytic centers—a critical advantage for achieving target selectivity [5].
Indole and benzothiophene derivatives have established significant therapeutic value in medicinal chemistry through their diverse interactions with enzymatic targets. The indole nucleus—a structural mimic of tryptophan—serves as a versatile scaffold that participates in critical hydrogen bonding and van der Waals interactions with biological macromolecules. Indole-containing compounds demonstrate particular efficacy in modulating enzymes involved in neurotransmitter synthesis (e.g., tryptophan hydroxylase), inflammation (cyclooxygenase inhibition), and cellular proliferation pathways [8]. Similarly, benzothiophene derivatives exhibit broad bioactivity profiles, with approved drugs including the estrogen receptor modulator Raloxifene (benzothiophene core) and the antifungal agent Sertaconazole (containing both benzothiophene and indole-related structures) [8].
The combination of these systems in 6-bromo-N-(1H-indol-4-yl)-1-benzothiophene-2-carboxamide creates synergistic effects that enhance its targeting of enzymatic pathways central to oncology. The benzothiophene core provides a rigid hydrophobic platform that complements the indole's hydrogen-bonding capability, creating a "two-faced" molecular recognition surface. This dual character enables simultaneous engagement with both hydrophobic pockets and polar residues in allosteric binding sites. Specifically, the compound leverages this structural duality to interact with deoxyhypusine synthase—an enzyme critical for eukaryotic translation initiation factor 5A (eIF5A) activation—through non-competitive inhibition that differs fundamentally from spermidine-competitive substrate mimics [3] [5]. This mechanism exploits structural features unique to the enzyme's regulatory domains rather than its catalytic center, potentially reducing susceptibility to resistance mutations.
The discovery of 6-bromo-N-(1H-indol-4-yl)-1-benzothiophene-2-carboxamide emerged from systematic medicinal chemistry efforts to identify non-substrate-competitive inhibitors of deoxyhypusine synthase. Initial drug discovery approaches targeting this enzyme focused on spermidine analogs that competed with the natural cofactor in the catalytic site. While these demonstrated biochemical efficacy, they often suffered from poor selectivity, limited cellular permeability, and metabolic instability [3]. High-throughput screening campaigns identified the benzothiophene-indole carboxamide scaffold as a novel chemotype with potent enzymatic inhibition (IC₅₀ = 0.062 µM against human deoxyhypusine synthase) through an unexpected allosteric mechanism [5].
X-ray crystallographic studies in 2020 revealed the structural basis for this allosteric inhibition when the compound was co-crystallized with human deoxyhypusine synthase (PDB ID: 6PGR). The 1.95 Å resolution structure demonstrated binding at a novel regulatory site approximately 15 Å from the catalytic center, inducing dramatic conformational changes that destabilize the enzyme's active conformation [5]. This binding mode explained the compound's exceptional potency and selectivity compared to catalytic site-directed inhibitors. The bromine atom was found to occupy a hydrophobic subpocket lined with aliphatic residues (Leu³⁰⁰, Ile³⁰¹, and Pro³⁰²), forming halogen bonds that contributed significantly to binding affinity. Meanwhile, the carboxamide linker formed hydrogen bonds with Thr³⁰⁴ and Asp³¹⁶, and the indole nitrogen participated in water-mediated hydrogen bonding with Glu³²³ [5]. This comprehensive network of interactions stabilized an inactive enzyme conformation that prevented proper NAD⁺ cofactor positioning—a mechanism unprecedented in previous deoxyhypusine synthase inhibitors.
CAS No.: 94736-67-1
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5